molecular formula C19H16N2O2S B2488582 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide CAS No. 361160-35-2

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2488582
CAS No.: 361160-35-2
M. Wt: 336.41
InChI Key: CAVWCHVBXOONDZ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthothiazole core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and molecular targets. It is often used in assays to investigate its mechanism of action and potential as a drug candidate.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and interactions. It serves as a tool compound to understand the role of specific molecular targets in disease processes.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.

Preparation Methods

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthothiazole Core: The synthesis begins with the preparation of the naphthothiazole core. This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol and 2-bromo-1-tetralone under basic conditions.

    Introduction of the Benzamide Moiety: The naphthothiazole intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-8,11H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVWCHVBXOONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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